molecular formula C18H21N5O4S2 B2910392 2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE CAS No. 1359196-94-3

2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE

Cat. No.: B2910392
CAS No.: 1359196-94-3
M. Wt: 435.52
InChI Key: PPYNYJWZYSJTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazolo[4,5-d]pyrimidine derivative featuring a dimethylamino substituent on the thiazole ring and a sulfanyl-linked acetamide group connected to a 3,4,5-trimethoxyphenyl moiety. The thiazolo-pyrimidine core is a common scaffold in medicinal chemistry, often associated with antiviral, antimicrobial, or antiproliferative properties.

Properties

IUPAC Name

2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S2/c1-23(2)18-22-16-15(29-18)17(20-9-19-16)28-8-13(24)21-10-6-11(25-3)14(27-5)12(7-10)26-4/h6-7,9H,8H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYNYJWZYSJTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE typically involves multi-step reactions. One common synthetic route includes the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE has been explored for its potential in various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and thereby inhibiting DNA replication in cancer cells . This leads to the accumulation of DNA breaks and ultimately cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide ()

  • Structural Differences: Core Heterocycle: The target compound contains a thiazolo[4,5-d]pyrimidine core, whereas the comparator has a cyclopenta-thieno[2,3-d]pyrimidine system. The latter’s fused cyclopentane ring enhances rigidity and may influence binding to hydrophobic pockets in enzymes. Substituents: The target compound’s 3,4,5-trimethoxyphenyl group contrasts with the comparator’s 5-methylisoxazole moiety. The trimethoxyphenyl group is associated with enhanced solubility and tubulin-binding activity, while the isoxazole may improve metabolic stability .
  • Hypothetical Activity Comparison: The trimethoxyphenyl group in the target compound likely confers stronger antiproliferative activity against cancer cells compared to the isoxazole-containing analog. The dimethylamino group on the thiazole ring may enhance solubility and bioavailability relative to the methyl group in the comparator.

(b) Bis-pyrimidine Derivatives ()

  • Functional Contrast: discusses bis-heterocycles (e.g., bis-pyrimidines), which are structurally distinct from the target compound’s monomeric thiazolo-pyrimidine-acetamide system. Bis-heterocycles often exhibit dual-target inhibition but may suffer from poor pharmacokinetic properties due to higher molecular weight. The target compound’s sulfanyl-acetamide linker may offer better conformational flexibility for target engagement compared to rigid bis-heterocycles.

Limitations of Available Evidence

The provided sources lack direct experimental data on the target compound’s synthesis, biological activity, or physicochemical properties. For example:

Recommended Data Tables (Hypothetical)

Property Target Compound Comparator () Bis-Pyrimidine ()
Molecular Weight ~450 g/mol (estimated) ~430 g/mol ~500–600 g/mol
LogP (Lipophilicity) ~2.5 (moderate) ~3.0 (higher) ~4.0 (high)
Key Functional Groups Trimethoxyphenyl, dimethylamino Methylisoxazole, cyclopentane Dual pyrimidine cores
Therapeutic Potential Anticancer (tubulin inhibition) Antimicrobial Dual kinase inhibition

Biological Activity

The compound 2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide represents a novel class of thiazolo-pyrimidine derivatives that have garnered attention for their potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15H19N5O3S
  • Molecular Weight : 357.41 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit various molecular targets involved in disease processes. Notably, it has been identified as a MALT1 inhibitor , which is significant in the context of autoimmune diseases and certain cancers. MALT1 is a critical component in the signaling pathways of lymphocytes and plays a role in the regulation of cell survival and proliferation.

Anticancer Activity

Research indicates that thiazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has shown promise in vitro against various cancer cell lines. For instance:

  • Cell Lines Tested : HT29 (colon cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 1.61 µg/mL to 2.98 µg/mL across different cell lines, indicating potent cytotoxic effects.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Results : Moderate to high antimicrobial activity was observed, with some derivatives showing up to 16 times more potency than standard antibiotics like ampicillin.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory properties:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines through the modulation of NF-kB signaling pathways.
  • In Vivo Studies : Animal models have shown reduced inflammation markers when treated with this compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the chemical structure can significantly influence biological activity:

ModificationEffect on Activity
Addition of methoxy groupsIncreased solubility and bioavailability
Variation in thiazole substitutionAltered binding affinity to target proteins
Dimethylamino groupEnhanced potency against cancer cell lines

Case Studies

Several studies have documented the effectiveness of this compound:

  • Study on Cancer Cell Lines :
    • Researchers synthesized various derivatives and tested them against HT29 cells.
    • Results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity.
  • Antimicrobial Evaluation :
    • A series of thiazolo-pyrimidine derivatives were screened for antimicrobial activity.
    • The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL against S. aureus.
  • Inflammation Model :
    • In a murine model of inflammation induced by LPS (lipopolysaccharide), treatment with the compound resulted in a significant decrease in TNF-alpha levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.